![molecular formula C11H8BrN3O2 B5511925 N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)
N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar Schiff base compounds involves reflux condensation of nicotinohydrazide with halogen-substituted furan aldehydes, such as 5-bromothiophene-2-carbaldehyde, to produce the desired compound in good yield. The reaction is typically monitored by FT-IR and UV-visible spectroscopy, and DFT calculations may support the favoring of certain isomers over others (Yahya Hussam et al., 2016).
Molecular Structure Analysis
Chemical Reactions and Properties
Nicotinohydrazones undergo various chemical reactions, including electrophilic substitution and reaction with nucleophiles, leading to a wide range of substitution products. These reactions are significant for modifying the compound's properties and enhancing its biological activity (H. Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of nicotinohydrazones, including their thermal stability and spectral characteristics, have been thoroughly investigated. Thermal analysis and spectroscopic methods like NMR, FT-IR, and UV-Visible spectroscopy provide insights into the stability, electronic structure, and molecular dynamics of these compounds (A. Gueye et al., 2021).
Chemical Properties Analysis
The chemical properties of N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide and related compounds, including their reactivity towards various chemical agents and potential for forming complexes with metals, have been explored. These studies often involve investigating the ligand behavior of the compounds and their interactions with transition metals, shedding light on their potential applications in materials science and as antibacterial agents (Papa Samba Camara et al., 2023).
properties
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-10-4-3-9(17-10)7-14-15-11(16)8-2-1-5-13-6-8/h1-7H,(H,15,16)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSFDQDTZHSXDD-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromofuran-2-yl)methylidene]pyridine-3-carbohydrazide |
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